3-chloro-4-fluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN4O2S/c1-9(2)13(8-19-16-5-6-17-19)18-22(20,21)10-3-4-12(15)11(14)7-10/h3-7,9,13,18H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJJLEKWABCNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-4-fluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorine and Fluorine Substituents : These halogen atoms often enhance the lipophilicity and biological activity of organic compounds.
- Triazole Moiety : Known for its role in enhancing bioactivity, triazoles are often associated with antifungal and anticancer properties.
- Benzenesulfonamide Group : This functional group is frequently found in pharmaceuticals due to its ability to interact with biological targets.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For example, sulfonamide derivatives have been documented to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial folate synthesis.
| Compound | Activity | Reference |
|---|---|---|
| 3-chloro-4-fluoro-N-(...) | Antibacterial | |
| Sulfonamide derivatives | Broad-spectrum |
Anticancer Activity
The compound's potential anticancer activity has also been explored. Studies indicate that similar sulfonamide compounds can induce apoptosis in cancer cell lines. For instance, derivatives have shown IC50 values comparable to established chemotherapeutics like doxorubicin.
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit dihydropteroate synthase in bacteria.
- Cell Cycle Arrest : Flow cytometry studies have indicated that certain derivatives can arrest the cell cycle at the G1 phase in cancer cells, leading to increased apoptosis.
Case Studies
Several studies have investigated the biological activities of related compounds:
-
Study on Anticancer Potential :
- Objective : To evaluate the cytotoxic effects of various sulfonamide derivatives.
- Findings : Compounds demonstrated significant cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis induction.
- : The presence of electron-withdrawing groups like Cl and F enhanced activity significantly.
-
Antimicrobial Efficacy Study :
- Objective : To assess antibacterial properties against clinical isolates.
- Findings : The compound showed potent activity against resistant strains of bacteria.
- : The triazole moiety contributed positively to the overall antimicrobial efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes structural differences between the query compound and analogs from the literature:
Key Comparative Insights
Heterocyclic Moieties :
- The query compound’s 2H-1,2,3-triazole ring offers hydrogen-bonding versatility and metabolic resistance, contrasting with the benzothiazole in (more lipophilic) and the pyrazolopyrimidine in (larger π-system for kinase binding).
- The pyrazole in lacks the triazole’s dual hydrogen-bond acceptors, reducing polar interactions.
Substituent Effects :
- The chloro-fluoro combination on the benzene ring (query compound) provides balanced electronic withdrawal compared to the chloro-methyl group in (steric hindrance) or the trifluoromethyl group in (strong electron-withdrawing effect).
- The branched alkyl chain in the query compound enhances solubility relative to the rigid chromen-4-one scaffold in .
Biological Relevance :
- The query compound’s moderate molecular weight (~347 g/mol) and polar sulfonamide group align with drug-like properties, unlike the higher-weight pyrazolopyrimidine derivative (~589 g/mol) in , which may face bioavailability challenges.
- Flutolanil and the pyrazole derivative prioritize agrochemical stability (e.g., trifluoromethyl groups resist oxidation), whereas the query compound’s triazole and sulfonamide suggest therapeutic targeting (e.g., protease inhibition).
Q & A
Basic: What are the optimal synthetic routes for 3-chloro-4-fluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide, and how can reaction yields be improved?
Answer:
The synthesis involves two key steps: (1) preparation of the benzenesulfonamide backbone and (2) introduction of the triazole-containing side chain. For the sulfonamide formation, nucleophilic substitution between 3-chloro-4-fluorobenzenesulfonyl chloride and the amine group of 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine is recommended. Catalytic methods, such as using triethylamine in anhydrous dichloromethane at 0–5°C, can enhance yield (80–85%) by minimizing side reactions . For triazole formation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is preferred for regioselectivity . Yield optimization can be achieved via microwave-assisted synthesis (30 min, 60°C) to reduce reaction time and improve purity (>95%) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Use a multi-technique approach:
- NMR Spectroscopy : Confirm substitution patterns (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 4.1–4.5 ppm for triazole-CH2) .
- HPLC-MS : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) and monitor [M+H]+ ions (expected m/z: ~414.8) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding interactions (e.g., sulfonamide NH···triazole N interactions) .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
Solubility in aqueous buffers (pH 7.4) is limited (<0.1 mg/mL) due to hydrophobic substituents. Use co-solvents like DMSO (≤5% v/v) for in vitro assays. Stability studies (24–72 hrs, 37°C) show degradation <5% in PBS but >15% in serum-containing media, suggesting enzymatic susceptibility. For long-term storage, lyophilize and store at -20°C under nitrogen .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?
Answer:
- Core Modifications : Synthesize analogs with varying halogen positions (e.g., 2-chloro-5-fluoro) or triazole replacements (e.g., tetrazole) to assess bioactivity shifts .
- Biological Assays : Test against target enzymes (e.g., carbonic anhydrase IX) using fluorescence-based inhibition assays (IC50 determination) .
- Computational Docking : Map binding interactions with AutoDock Vina; prioritize residues like His94 and Glu117 for mutagenesis validation .
Advanced: What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values)?
Answer:
- Standardized Assay Conditions : Control variables like pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and enzyme sources (recombinant vs. tissue-extracted) .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and compare with enzymatic inhibition data .
- Meta-Analysis : Aggregate datasets from PubChem BioAssay (AID 1259351) and ChEMBL to identify outliers and consensus values .
Advanced: How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
Answer:
- Formulation : Use PEGylated liposomes to enhance bioavailability (tested in murine models, t1/2 = 8–12 hrs) .
- Dosing Regimens : Administer intravenously (2 mg/kg) or orally (10 mg/kg with cyclodextrin) and monitor plasma levels via LC-MS/MS .
- Tissue Distribution : Radiolabel with 14C (synthesize via Pd-catalyzed coupling) to track accumulation in target organs (e.g., liver, kidneys) .
Advanced: What computational methods predict metabolite formation and toxicity risks?
Answer:
- In Silico Tools : Use GLORY (Gradient-boosted Liver Toxicity Prediction) and ADMET Predictor™ to identify high-risk metabolites (e.g., sulfonamide cleavage products) .
- CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 using human liver microsomes (HLMs) to assess drug-drug interaction potential .
Advanced: How can researchers address discrepancies in crystallographic data vs. computational docking poses?
Answer:
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to evaluate protein-ligand flexibility and binding mode convergence .
- Cryo-EM : Resolve ligand-bound enzyme structures at 2.5–3.0 Å resolution to validate docking predictions .
Advanced: What strategies improve selectivity for target enzymes over off-target isoforms?
Answer:
- Isoform-Specific Probes : Design fluorogenic substrates (e.g., dansylamide derivatives) to quantify inhibition selectivity (e.g., CA IX vs. CA II) .
- Fragment-Based Screening : Identify selectivity-enhancing fragments via XChem fragment library screening .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 Knockout Models : Generate target gene (e.g., CA9)-knockout cell lines to confirm on-target effects .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells (p-value <0.05, fold-change >2) to identify downstream pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
